Cas no 1420793-62-9 (6-Fluoro-5-iodo-2,8-dimethylquinoline)

6-Fluoro-5-iodo-2,8-dimethylquinoline 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-5-iodo-2,8-dimethylquinoline
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- インチ: 1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3
- InChIKey: RYMHPJREFUZXJC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C)C2C1=CC=C(C)N=2)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9
6-Fluoro-5-iodo-2,8-dimethylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM262862-5g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 5g |
$1487 | 2021-08-18 | |
Chemenu | CM262862-10g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 10g |
$2267 | 2021-08-18 | |
Chemenu | CM262862-1g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 1g |
$692 | 2021-08-18 | |
Chemenu | CM262862-1g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 1g |
$733 | 2022-06-13 |
6-Fluoro-5-iodo-2,8-dimethylquinoline 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
6-Fluoro-5-iodo-2,8-dimethylquinolineに関する追加情報
6-Fluoro-5-iodo-2,8-dimethylquinoline
6-Fluoro-5-iodo-2,8-dimethylquinoline (CAS No. 1420793-62-9) is a highly specialized quinoline derivative with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The molecule features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The substitution pattern of this compound includes a fluorine atom at position 6, an iodine atom at position 5, and methyl groups at positions 2 and 8. These substituents contribute to the compound's electronic properties, stability, and reactivity.
The synthesis of 6-fluoro-5-iodo-2,8-dimethylquinoline involves a series of carefully designed organic reactions. Typically, the starting material is a substituted quinoline derivative, which undergoes nucleophilic substitution or electrophilic aromatic substitution to introduce the desired substituents. The introduction of fluorine and iodine atoms requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency of synthesizing such complex molecules.
One of the most promising applications of 6-fluoro-5-iodo-2,8-dimethylquinoline lies in its potential as a building block for drug development. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of halogen atoms (fluorine and iodine) in this compound enhances its pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have explored the use of this compound as a lead molecule for developing novel anticancer agents. For instance, researchers have reported that 6-fluoro-5-iodo-2,8-dimethylquinoline exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
In addition to its pharmaceutical applications, 6-fluoro-5-iodo-2,8-dimethylquinoline has shown potential in the field of materials science. The quinoline backbone is known for its π-conjugated system, which makes it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (LEDs). The methyl groups at positions 2 and 8 enhance the molecule's solubility in organic solvents, facilitating its integration into thin-film devices. Furthermore, the presence of halogen atoms can modulate the electronic properties of the material, making it suitable for specific electronic applications.
The unique combination of structural features in 6-fluoro-5-iotoioquino-line also makes it an attractive candidate for use in diagnostic imaging. The iodine atom at position 5 can serve as a radiolabeling site for positron emission tomography (PET) imaging. Recent studies have demonstrated that this compound can be used as a targeting agent for imaging specific biomarkers associated with diseases such as cancer and neurodegenerative disorders. The fluorine atom at position 6 further enhances the compound's imaging capabilities by improving its pharmacokinetic profile.
From a synthetic chemistry perspective, 6-fluoro-iotoioquino-line serves as a valuable model compound for studying regioselectivity and stereoselectivity in aromatic substitution reactions. The steric and electronic effects introduced by the substituents provide insights into how these factors influence reaction outcomes. This knowledge is crucial for designing more efficient synthetic routes for complex molecules with multiple substituents.
In conclusion,6-fluoro-iotoioquino-line (CAS No. 1420793-ioto) is a versatile compound with significant potential in various scientific domains. Its unique structure enables applications ranging from drug development to materials science and diagnostic imaging. As research continues to uncover new properties and uses for this compound,6-fluoro-iotoioquino-line is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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